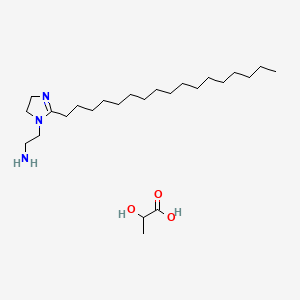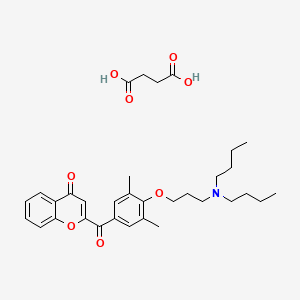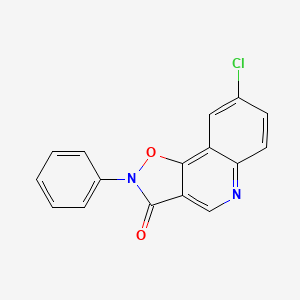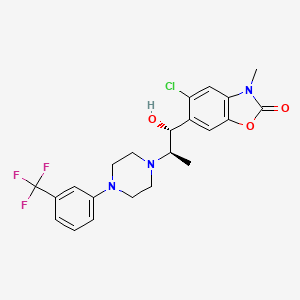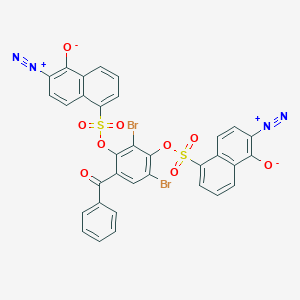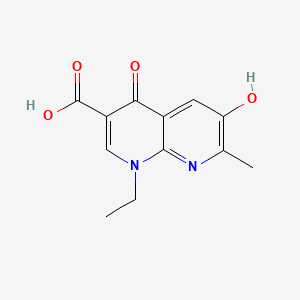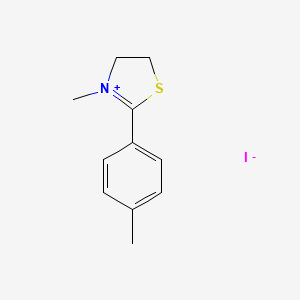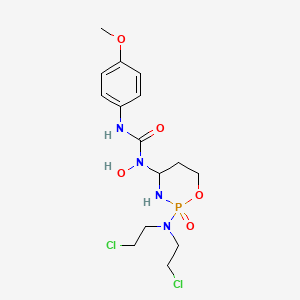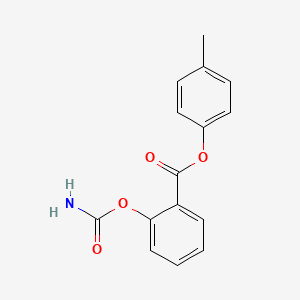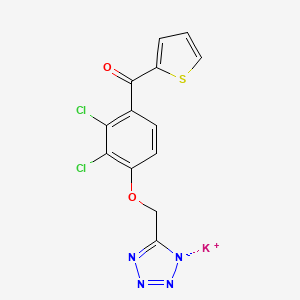
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt is a complex organic compound that features a tetrazole ring, a thienyl group, and a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenol with 5-chloromethyl-1H-tetrazole under basic conditions to form the intermediate 2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenol. This intermediate is then reacted with 2-thienylmethanone in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by altering the receptor conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone: The parent compound without the potassium salt.
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanol: The reduced form of the compound.
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylsulfone: The oxidized form of the compound.
Uniqueness
The potassium salt form of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone offers enhanced solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
Propriétés
Numéro CAS |
85567-48-2 |
|---|---|
Formule moléculaire |
C13H7Cl2KN4O2S |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
potassium;[2,3-dichloro-4-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-ylmethoxy)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H7Cl2N4O2S.K/c14-11-7(13(20)9-2-1-5-22-9)3-4-8(12(11)15)21-6-10-16-18-19-17-10;/h1-5H,6H2;/q-1;+1 |
Clé InChI |
KKLRGCWVYRAOEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC3=NN=N[N-]3)Cl)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



